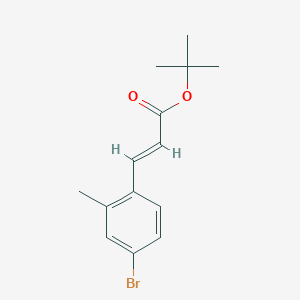

(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate

Description

(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a substituted phenyl ring with bromo (Br) and methyl (CH₃) substituents at the 4- and 2-positions, respectively. The (E)-stereochemistry of the acrylate moiety ensures distinct reactivity in conjugate addition and polymerization reactions. This compound is primarily synthesized via olefin cross-metathesis () and serves as a precursor in pharmaceutical and materials science research. Its structural features—bulky tert-butyl ester and electron-modulating substituents—make it valuable for studying steric and electronic effects in organic transformations.

Properties

IUPAC Name |

tert-butyl (E)-3-(4-bromo-2-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO2/c1-10-9-12(15)7-5-11(10)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZOYRPEKDOPIJ-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C=CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)/C=C/C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate typically involves the esterification of (E)-3-(4-bromo-2-methylphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters and scalability. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.

Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid or aldehyde.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

Reduction: Hydrogenation using palladium on carbon as a catalyst under hydrogen gas.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of (E)-tert-butyl 3-(4-amino-2-methylphenyl)acrylate or (E)-tert-butyl 3-(4-mercapto-2-methylphenyl)acrylate.

Reduction: Formation of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)propanoate.

Oxidation: Formation of (E)-tert-butyl 3-(4-bromo-2-formylphenyl)acrylate or (E)-tert-butyl 3-(4-bromo-2-carboxyphenyl)acrylate.

Scientific Research Applications

Polymer Science

1.1 Synthesis of Specialty Polymers

(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate serves as a versatile monomer in the production of specialty polymers. Its unique structure allows for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which can yield polymers with specific properties tailored for various applications. The incorporation of bromine into the polymer backbone facilitates further functionalization, enabling the creation of complex polymer architectures .

1.2 Biocompatible Polymers

The compound can be utilized to synthesize biocompatible amphiphilic copolymers that respond to environmental stimuli such as pH changes. These materials are particularly promising for drug delivery systems where controlled release is crucial. The ability to modify the physical properties of the resulting polymers based on environmental conditions makes them suitable for biomedical applications .

Medicinal Chemistry

2.1 Development of Bioactive Compounds

In medicinal chemistry, this compound is employed as a building block for synthesizing bioactive molecules. The bromine substituent enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions that lead to the formation of various pharmaceutical agents. This versatility is essential in the development of new drugs targeting specific biological pathways.

2.2 Drug Delivery Systems

The copolymers derived from this compound can be designed to encapsulate drugs and release them in a controlled manner. This property is beneficial for improving the bioavailability and therapeutic efficacy of poorly soluble drugs, making it a valuable asset in pharmaceutical formulations .

Material Science

3.1 Functional Materials

The compound's unique properties allow it to be used in creating functional materials with specific optical or electrical characteristics. For instance, polymers derived from this compound can be engineered for use in electronic devices or sensors, where precise control over material properties is required .

3.2 Coatings and Adhesives

Due to its reactivity and ability to form strong bonds, this compound can also be utilized in developing advanced coatings and adhesives that exhibit enhanced durability and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate involves its interaction with specific molecular targets. The bromine atom on the aromatic ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The acrylate moiety can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in ester substituents (tert-butyl vs. smaller alkyl groups) and phenyl ring substituents (Br, CH₃ vs. NO₂, OCH₃, Cl). These variations influence reactivity, stability, and applications.

Table 1: Structural Comparison of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate and Analogs

Reactivity in Organic Transformations

- Cross-Metathesis : this compound exhibits high reactivity in Grubbs-2-catalyzed cross-metathesis, achieving 84% yield (). Comparatively, analogs with smaller ester groups (e.g., ethyl) may show reduced steric stabilization of the catalyst, leading to lower efficiency.

- Aza-Michael Additions: The electron-withdrawing tert-butyl ester enhances electrophilicity of the α,β-unsaturated system. However, the 4-bromo-2-methylphenyl group balances this effect via electron-withdrawing (Br) and donating (CH₃) substituents, resulting in moderate reactivity. In contrast, tert-butyl 3-(4-nitrophenyl)acrylate (stronger electron-withdrawing NO₂) achieves 44–45% yields under similar conditions ().

Physicochemical Properties

- The bulky tert-butyl group likely reduces packing efficiency compared to methyl/ethyl analogs.

- Lipophilicity : The tert-butyl ester increases logP values, enhancing membrane permeability in drug design (). For example, luteolin-cinnamate conjugates with tert-butyl groups show improved BACE1 inhibition ().

Biological Activity

(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 283.17 g/mol

The presence of the bromine atom enhances the compound's reactivity, making it suitable for various synthetic applications and biological studies.

Synthesis Methods

This compound can be synthesized through several methods, primarily involving the reaction of tert-butyl acrylate with 4-bromo-2-methylphenol under specific conditions. The synthesis pathways typically emphasize the importance of maintaining the E-isomer configuration, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of acrylates have been shown to inhibit cell proliferation in various cancer cell lines.

- In Vitro Studies : Research has demonstrated that acrylate compounds can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For example, a related compound exhibited an IC value of 1.64 μmol/L against A431 human epidermoid carcinoma cells .

| Compound | Cell Line | IC (μmol/L) | Mechanism |

|---|---|---|---|

| This compound | A431 | TBD | Apoptosis induction |

| Vandetanib derivative | A431 | 0.85 | EGFR inhibition |

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. Studies have shown that certain acrylate derivatives possess activity against multidrug-resistant strains of bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) : Some derivatives reported MIC values in the range of 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Acrylate derivative | Staphylococcus aureus | 4–8 |

| Acrylate derivative | Mycobacterium abscessus | TBD |

Case Studies

- Study on Anticancer Properties : A study involving a series of acrylate derivatives, including this compound, demonstrated potent anticancer effects in vitro. The derivatives were tested against various cancer cell lines, revealing a promising therapeutic index due to selective toxicity towards cancer cells compared to normal cells .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of brominated acrylates against clinical isolates of resistant bacteria. The results indicated that these compounds could serve as potential leads in developing new antibiotics .

Q & A

Basic: What are the optimal synthetic conditions for preparing (E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate?

Methodological Answer:

The synthesis typically involves a palladium-catalyzed cross-coupling or Heck reaction to introduce the acrylate moiety. Key steps include:

- Reagent Selection : Use tert-butyl acrylate and a brominated aromatic precursor (e.g., 4-bromo-2-methylphenylboronic acid) under Suzuki-Miyaura conditions .

- Purification : Silica gel chromatography with gradients of isopropyl acetate/heptane (e.g., 20–50% v/v) achieves high purity (>95%) .

- Yield Optimization : Reaction temperatures between 80–100°C and inert atmospheres (N₂/Ar) minimize side reactions. Typical yields range from 60–80% .

Basic: Which spectroscopic techniques are most reliable for confirming the E-configuration and structural integrity?

Methodological Answer:

- ¹H NMR : Diagnostic peaks include the trans-coupled vinyl protons (δ 6.3–7.1 ppm, J = 16 Hz) characteristic of E-isomers .

- X-ray Crystallography : Single-crystal analysis resolves the E-geometry unambiguously (e.g., C=C bond length ~1.33 Å and torsion angles >170°) .

- IR Spectroscopy : Stretching frequencies for ester C=O (~1720 cm⁻¹) and conjugated C=C (~1630 cm⁻¹) confirm functional groups .

Advanced: How do electronic effects of substituents on the aryl ring influence reactivity in cycloaddition reactions?

Methodological Answer:

Electron-donating groups (e.g., -CH₃) enhance electrophilicity at the acrylate's β-position, accelerating Diels-Alder reactions. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity. Experimental data from analogous systems:

| Substituent | Reaction Yield (%) | Rate Constant (k, ×10⁻³ s⁻¹) | Reference |

|---|---|---|---|

| -CH₃ | 86 | 4.2 | |

| -Cl | 75 | 3.8 | |

| -NO₂ | 36 | 1.1 |

Mechanistic Insight : Electron-rich aryl rings stabilize transition states via resonance, as shown in DFT studies .

Advanced: What strategies prevent Z-isomer formation during synthesis?

Methodological Answer:

- Steric Control : Bulky tert-butyl groups favor the E-isomer by hindering rotation around the C=C bond .

- Catalytic Additives : Use of DABCO (1,4-diazabicyclo[2.2.2]octane) at low temperatures (−15°C) suppresses Z-isomer formation, achieving E:Z ratios >20:1 .

- Kinetic vs. Thermodynamic Control : Rapid quenching of reactions at lower temperatures (<0°C) traps the E-isomer before equilibration .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Methodological Answer:

- Challenges : Low melting points (~50–60°C) and solubility in common solvents complicate crystal growth.

- Solutions :

- Data Quality : Ensure high-resolution data (R factor <0.05) by collecting reflections at 100 K to minimize thermal motion .

Advanced: How does deuterium labeling (e.g., methyl-d₃ groups) impact pharmacological studies?

Methodological Answer:

- Metabolic Stability : Deuterated analogs (e.g., tert-butyl 3-(4-bromo-2-(methyl-d₃)phenyl)acrylate) exhibit prolonged half-lives due to the kinetic isotope effect (KIE) .

- Synthetic Routes : Deuteration is achieved via Catellani reaction with CD₃I, requiring Pd(OAc)₂ and norbornene cocatalysts .

- Analytical Confirmation : LC-MS (deuterium incorporation >98%) and ²H NMR (δ 1.2–1.5 ppm) validate isotopic purity .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

-

Homocoupling : Competing Glaser coupling of alkynes is suppressed by using PdCl₂(PPh₃)₂ instead of Cu catalysts .

-

Ester Hydrolysis : Moisture-sensitive intermediates require anhydrous solvents (e.g., THF over DMF) and molecular sieves .

-

Byproduct Table :

Byproduct Mitigation Strategy Reference Z-Isomer Low-temperature synthesis De-brominated derivatives Optimize catalyst loading (5 mol%)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.